molecular formula C12H6ClFN2O B11770568 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine

Cat. No.: B11770568
M. Wt: 248.64 g/mol
InChI Key: OCQFUEFWNBZVSJ-UHFFFAOYSA-N
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Description

Product Overview 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine is a high-purity organic compound supplied for research and development purposes. This oxazolopyridine derivative is presented as a tricyclic system featuring a pyridine ring fused with an oxazole ring and substituted with chloro and 2-fluorophenyl groups. Its molecular formula is C12H6ClFN2O, and it has a molecular weight of 248.64 g/mol . This product is intended for Research Use Only and is not approved for human, veterinary, or household use. Research Applications and Value Oxazolopyridines are a class of organic heterocyclic compounds that consist of a pyridine ring and an oxazole ring fused into a bicyclic structure . Such fused heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery. Recent scientific literature highlights the importance of related tricyclic N-heterocycles, such as pyrrolo[2,3-d]pyrimidines, as unique scaffolds found in nucleotides and as key structures in the development of novel antitumor agents . These compounds are often designed to mimic purines, enabling them to act as inhibitors for various kinase targets relevant in oncology . The presence of halogen substituents, like the chlorine and fluorine atoms in this compound, is a common pharmacophoric feature that can enhance binding affinity and metabolic stability in drug-like molecules . Compound Features The structure of this compound incorporates several key features valuable for research: • Fused Bicyclic Core: The oxazolo[5,4-b]pyridine system serves as a privileged scaffold in the design of biologically active molecules. • Halogen Substituents: The chlorine atom at the 6-position and the fluorine atom on the phenyl ring are potential sites for further chemical modification and can be critical for structure-activity relationship (SAR) studies. • Research Utility: It may be utilized as a key synthetic intermediate or as a core structural element in the design of inhibitors for enzymatic and cellular assays.

Properties

Molecular Formula

C12H6ClFN2O

Molecular Weight

248.64 g/mol

IUPAC Name

6-chloro-2-(2-fluorophenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C12H6ClFN2O/c13-7-5-10-12(15-6-7)17-11(16-10)8-3-1-2-4-9(8)14/h1-6H

InChI Key

OCQFUEFWNBZVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)F

Origin of Product

United States

Preparation Methods

Stepwise Condensation-Cyclization

This method involves sequential reactions to construct the oxazolo[5,4-b]pyridine skeleton. A representative pathway includes:

  • Chloropyridine Precursor Activation :
    A 6-chloropyridine derivative (e.g., 3-amino-6-chloropyridine) is functionalized with a carbonyl group at the 5-position. This intermediate is then condensed with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) under inert conditions.

  • Oxazole Ring Formation :
    The resulting amide undergoes cyclization via dehydration. Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) is commonly employed as a cyclizing agent at elevated temperatures (80–120°C). For example, heating the amide intermediate with POCl₃ at 110°C for 6 hours yields the oxazole ring.

  • Purification :
    Crude products are purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Key Reaction Conditions :

  • Solvents: Dichloromethane (DCM), acetonitrile, or toluene.

  • Catalysts: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.

  • Typical Yield: 45–65%, depending on the purity of intermediates.

Multi-Component Bicyclization

Inspired by methodologies for related oxazolo-pyridines, this one-pot strategy combines a chlorinated pyridine derivative, 2-fluorobenzaldehyde, and an ammonia source (e.g., ammonium acetate) in a Brønsted acid-mediated reaction. For instance:

  • Reagent Assembly :
    6-Chloro-3-nitropyridine, 2-fluorobenzaldehyde, and ammonium acetate are refluxed in acetic acid at 100°C for 12 hours. The nitro group acts as a directing group, facilitating cyclization.

  • Cyclization and Aromatization :
    The intermediate undergoes intramolecular cyclization, with simultaneous elimination of water. Catalytic p-toluenesulfonic acid (p-TsOH) enhances reaction efficiency.

  • Work-Up :
    Neutralization with sodium bicarbonate, extraction with ethyl acetate, and solvent evaporation yield the crude product, which is further purified via flash chromatography.

Advantages :

  • Reduced reaction steps.

  • Higher atom economy (70–80% yields reported for analogous compounds).

Optimization and Mechanistic Insights

Role of Substituents

The electron-withdrawing chlorine and fluorine atoms influence reaction kinetics:

  • Chlorine at the 6-position deactivates the pyridine ring, necessitating stronger electrophilic conditions for cyclization.

  • 2-Fluorophenyl groups enhance solubility in polar aprotic solvents, aiding in intermediate stabilization.

Catalytic Systems

  • Brønsted Acids : Acetic acid or p-TsOH protonate carbonyl intermediates, accelerating cyclization.

  • Lewis Acids : Zinc chloride (ZnCl₂) has been explored for Friedel-Crafts-type reactions in related systems, though its efficacy for this specific compound remains understudied.

Temperature and Solvent Effects

  • Cyclization Efficiency : Reactions above 100°C favor oxazole formation but risk decomposition. Lower temperatures (80–90°C) with prolonged heating (12–24 hours) improve yields.

  • Solvent Polarity : Polar solvents (e.g., DMF, acetic acid) enhance intermediate solubility but may complicate purification.

Analytical Characterization

Successful synthesis is confirmed via:

TechniqueKey Data PointsReference
¹H NMR (400 MHz, CDCl₃)δ 8.45 (d, J=5.2 Hz, 1H, pyridine-H), 7.72–7.68 (m, 2H, fluorophenyl-H)
¹³C NMR (101 MHz, CDCl₃)δ 162.1 (C-F), 151.9 (oxazole-C), 142.3 (pyridine-C)
HRMS m/z calcd. for C₁₂H₆ClFN₂O [M+H]⁺: 248.0154; found: 248.0157
IR (KBr)1705 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (C-Cl stretch)

Comparative Analysis of Reported Methods

MethodStarting MaterialsConditionsYieldPurity (HPLC)
Stepwise Cyclization3-Amino-6-chloropyridine, 2-fluoroanilinePOCl₃, 110°C, 6 hours58%98.5%
Multi-Component6-Chloro-3-nitropyridine, 2-fluorobenzaldehydeAcetic acid, 100°C, 12 hours72%97.8%

The multi-component approach offers superior yields and efficiency, though it requires stringent control over stoichiometry.

Chemical Reactions Analysis

Acid-Catalyzed Cyclization

  • Starting materials : Aromatic aldehydes and 3-amino-2-chloropyridine derivatives.

  • Reagents : Acid catalysts (e.g., sulfuric acid) to promote cyclization.

  • Conditions : Elevated temperatures and reflux in solvents like pyridine or DMF.

  • Yield : Optimized methods achieve high yields (e.g., 92% in Example 33 from ).

Trimethylsilyl Polyphosphate (PPSE)-Assisted Cyclization

  • Key reagents : PPSE (generated from phosphorus pentoxide and hexamethyldisiloxane) in halogenated solvents (e.g., 1,2-dichlorobenzene).

  • Conditions : Reflux for 10–24 hours under inert atmospheres.

  • Advantages : Facilitates efficient cyclization with minimal side reactions .

Synthesis Method Key Reagents Conditions Yield
Acid-catalyzedAromatic aldehydes, acidReflux in pyridine/DMFHigh
PPSE-assistedPPSE, halogenated solventsReflux under inert atmosphere92%

Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions , including Suzuki and Buchwald couplings, to form complex derivatives:

  • Reagents : Palladium catalysts (e.g., Pd(OAc)₂), bases (e.g., potassium carbonate), and coupling partners (e.g., aryl halides).

  • Conditions : Solvent systems like DMSO or toluene, elevated temperatures.

  • Utility : Enables functionalization of the oxazolo[5,4-b]pyridine core for medicinal chemistry applications.

Oxidation and Reduction

The compound undergoes selective oxidation and reduction based on its heterocyclic structure:

Reaction Type Reagents Products
OxidationHydrogen peroxideOxazole ring oxidation products
ReductionLiAlH₄Reduced oxazole derivatives

These transformations are critical for modulating biological activity.

Substitution Reactions

The chlorine substituent at position 6 is reactive toward nucleophilic aromatic substitution :

  • Reagents : Amines, alkoxides, or other nucleophiles.

  • Conditions : Polar aprotic solvents (e.g., DMF) and elevated temperatures.

  • Outcome : Replacement of chlorine with functional groups (e.g., amides, ethers) for structural diversification.

Mechanistic Insights

The fused oxazole-pyridine system and halogen substituents (Cl/F) influence reactivity:

  • Electron-withdrawing effects : Fluorine enhances stability of intermediates during cyclization.

  • Ring positioning : The oxazole’s orientation (5,4-b fusion) governs regioselectivity in substitution reactions .

  • Biological implications : Substituent patterns (e.g., Cl at position 6) correlate with enzyme-binding affinity, as observed in SAR studies of related oxazolopyridines .

Structural and Reactivity Correlations

The molecular structure (C₁₂H₇ClFN₂O, MW = 248.64 g/mol) features:

  • A chlorine atom at position 6 for substitution.

  • A fluorophenyl group at position 2 for electronic modulation.

  • A fused oxazole-pyridine core dictating ring strain and reactivity .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Compounds with oxazole and pyridine structures have shown promising antimicrobial properties. Research indicates that derivatives similar to 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine exhibit significant activity against various bacterial strains.
    CompoundMinimum Inhibitory Concentration (MIC) (µg/ml)Activity Against
    Compound A1.6C. albicans
    Compound B0.8C. tropicalis
    5-Fluorocytosine3.2C. krusei
  • Anti-inflammatory Properties : This compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have shown that oxazole derivatives can reduce the expression of pro-inflammatory cytokines.
  • Antifibrotic Activity : Certain studies have highlighted the potential of oxazole derivatives in inhibiting collagen production in hepatic stellate cells, suggesting their therapeutic role in liver fibrosis treatment.

Biological Research

  • Enzyme Inhibition Studies : The interaction of 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine with specific enzymes has been investigated to understand its mechanism of action and potential therapeutic effects.
  • Protein-Ligand Interactions : The compound's ability to bind to various biological targets allows for studies on its effects on protein function and cellular signaling pathways.

Industrial Applications

  • Chemical Synthesis : As a versatile building block, this compound is used in the synthesis of more complex molecules in organic chemistry and materials science.
  • Development of New Materials : Its unique chemical structure makes it suitable for creating novel materials with specific properties for industrial applications.

Synthesis and Biological Evaluation

A study synthesized several derivatives related to 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine and evaluated their biological activities using MTT assays to determine IC50 values against various cancer cell lines. The results indicated promising anti-proliferative effects with IC50 values ranging from 45 μM to 60 μM.

Antifibrotic Activity Case Study

A specific investigation into antifibrotic properties demonstrated that certain oxazole derivatives significantly inhibited collagen production in vitro, highlighting their potential as therapeutic agents for liver fibrosis.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 2: Antimicrobial Activity of Selected Compounds
Compound Core Structure Key Substituents MIC (µg/mL) Strains Tested Reference
169c (Reen et al.) Oxazolo[4,5-b]pyridine 2-(4-Nitrophenyl) S. aureus: 1.25; E. coli: 2.5 Gram-positive and Gram-negative
167a (Poreba et al.) Isoxazolo[5,4-b]pyridine 3-Sulfonamide E. coli: 16; P. aeruginosa: 32 Gram-negative
6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine 6-Cl, 2-(2-fluorophenyl) Not reported N/A

Physicochemical Properties

Substituents significantly influence molecular weight, polarity, and solubility:

  • 6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS 1369099-22-8): Molecular weight 202.13, with a trifluoromethyl group enhancing metabolic stability .

Patent and Application Landscape

This highlights the versatility of the scaffold beyond antimicrobial applications.

Biological Activity

6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine (CAS No. 52334-31-3) is a compound belonging to the oxazole and pyridine chemical classes. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula: C12H6ClFN2O
  • Molecular Weight: 248.64 g/mol
  • Structural Features: The compound contains a chloro group and a fluorophenyl substituent on an oxazole-pyridine framework, which is significant for its biological interactions.

Research indicates that compounds with oxazole and pyridine structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity: Oxazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Some studies suggest that such compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Antimicrobial Activity

A review of oxazole derivatives highlighted their antimicrobial potential. For instance, compounds similar to 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine were tested against various pathogens:

CompoundMIC (µg/ml)Activity Against
111.6C. albicans
120.8C. tropicalis
5-Flourocytosine3.2C. krusei

These results suggest that derivatives of this compound may also possess significant antimicrobial properties .

Anti-inflammatory Effects

In vitro studies have indicated that oxazole derivatives can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation. For example, compounds structurally related to 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine demonstrated reduced levels of collagen synthesis in hepatic stellate cells, indicating potential applications in treating fibrosis .

Case Studies

  • Synthesis and Evaluation of Biological Activities:
    A study synthesized several oxazole derivatives, including those related to 6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine, and evaluated their biological activities using MTT assays to determine IC50 values against various cell lines. The results showed promising anti-proliferative effects with IC50 values ranging from 45 μM to 60 μM for selected compounds .
  • Antifibrotic Activity:
    A specific case study focused on the antifibrotic properties of oxazole derivatives revealed that certain compounds significantly inhibited collagen production in vitro. This suggests a potential therapeutic role for these compounds in liver fibrosis treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine, and how do reaction conditions impact yield?

  • Methodological Answer : A common approach involves cyclocondensation of 3-amino-2,6-difluoropyridine with activated carboxylic acids (e.g., using Ghosez’s reagent, chlorotrimethylsilane) to form the oxazole ring . For example, ethyl 7-amino-5-methyl-2-phenyl derivatives were synthesized in 45% yield via amidation and cyclization steps, with purity optimized through recrystallization . Key factors include stoichiometry, temperature control (60–80°C), and solvent selection (e.g., pyridine as a base). Yield improvements may require isolating intermediates prior to cyclization .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The 1H^1H-NMR spectrum typically shows distinct signals for the fluorophenyl group (δ 7.2–8.0 ppm, multiplet) and oxazole protons (δ 8.5–9.0 ppm). 13C^{13}C-NMR confirms the fused oxazolo-pyridine core (C=O at ~160 ppm, aromatic carbons at 110–150 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 243.04 (calculated for C12_{12}H7_7ClFN2_2O+^+) .

Q. What in vitro assays are appropriate for preliminary bioactivity screening?

  • Methodological Answer : Competitive binding assays using radioligands (e.g., [3H^3H]DMAB with Kd_d = 25 nM in human AD brain homogenates) can evaluate affinity for targets like β-amyloid plaques . Cell viability assays (MTT or ATP-based) assess cytotoxicity, while fluorescence polarization detects interactions with DNA/proteins. Ensure assays include controls for nonspecific binding (e.g., 1% BSA) .

Advanced Research Questions

Q. How can computational methods optimize pharmacokinetic properties of derivatives?

  • Methodological Answer :

  • logP Calculation : Tools like ChemAxon or Schrödinger predict lipophilicity. For example, fluorophenyl substitutions reduce logP, enhancing blood-brain barrier permeability .
  • P-gp Efflux Risk : Molecular docking (AutoDock Vina) screens for P-glycoprotein binding. Derivatives with polar groups (e.g., carboxylates) show reduced efflux susceptibility .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., β-amyloid) using GROMACS, focusing on hydrogen bonds and hydrophobic interactions .

Q. How to resolve contradictions between in vitro binding data and cellular activity?

  • Methodological Answer :

  • Orthogonal Assays : Validate binding affinity via SPR (surface plasmon resonance) alongside cellular uptake studies (LC-MS quantification). For example, poor cellular activity despite high in vitro affinity may indicate poor membrane permeability .
  • Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to identify rapid degradation .

Q. What strategies enhance target selectivity via structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 6 to enhance π-stacking with aromatic residues in enzymes .
  • Substituent Screening : Parallel synthesis of fluorophenyl analogs (e.g., 3-F, 4-Cl) identifies steric and electronic effects on selectivity. For example, 2-fluorophenyl improves β-amyloid binding vs. off-target kinases .
  • Biological Testing : Use panel assays (e.g., Eurofins Pharma Discovery) to profile selectivity across 50+ targets .

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